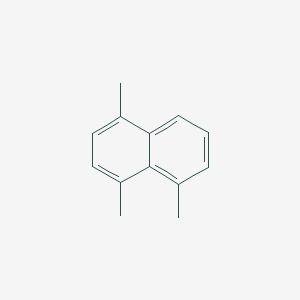

1,4,5-Trimethylnaphthalene

Descripción

Contextualization of Naphthalene (B1677914) Derivatives in Organic Chemistry

Naphthalene, a polycyclic aromatic hydrocarbon (PAH) with the formula C₁₀H₈, consists of two fused benzene (B151609) rings. nih.govwikipedia.org This fundamental structure serves as a parent for a vast class of compounds known as naphthalene derivatives. nih.gov These derivatives are formed by replacing one or more hydrogen atoms on the naphthalene core with various functional groups. youtube.com In organic chemistry, naphthalene and its derivatives are significant for several reasons. They are considered important building blocks for creating more complex organic molecules. nih.gov Their rigid planar structure and extensive π-electron conjugation result in unique photophysical and chemical properties, such as strong fluorescence and photostability, making them a well-studied group of organic compounds. nih.gov

The applications of naphthalene derivatives are diverse, ranging from their use as precursors in the industrial production of substances like phthalic anhydride (B1165640) to their role in the synthesis of dyes, surfactants, and agrichemicals. nih.govwikipedia.orgnih.gov The reactivity of the naphthalene system allows for various chemical transformations, making it a versatile scaffold in synthetic chemistry. smolecule.com

Academic Significance of Substituted Naphthalene Systems

The academic interest in substituted naphthalene systems stems from their wide-ranging applications and fundamental chemical properties. nih.gov The development of efficient and regioselective methods for synthesizing polysubstituted naphthalenes is an active area of research, as the substitution pattern significantly influences the molecule's properties. nih.govrsc.org Traditional methods like electrophilic aromatic substitution can be difficult to control, leading to mixtures of isomers, which drives the search for new synthetic strategies. nih.govresearchgate.net

Substituted naphthalenes are crucial in materials science due to their electronic and optical properties, making them candidates for organic electronic devices. nih.govnih.gov Furthermore, the specific positioning of substituents can create unique chemical environments. For instance, 1,8-disubstituted (peri-substituted) naphthalenes exhibit special reactivity and bonding because the rigid naphthalene backbone forces the substituents into close proximity, leading to interactions that can stabilize unusual chemical species. st-andrews.ac.uk The study of how different substitution patterns, such as those in trimethylnaphthalenes, affect electronic properties and reactivity provides fundamental insights into molecular structure and behavior. nih.gov

Historical Development of Polymethylnaphthalene Chemistry

The study of polymethylnaphthalenes (naphthalenes with multiple methyl group substituents) has evolved alongside advancements in organic synthesis and analytical techniques. Early research focused on the synthesis and isolation of these compounds, often from complex mixtures like coal tar or petroleum. longdom.org The development of synthetic methods, such as Friedel-Crafts alkylation and various cyclization reactions, allowed for the preparation of specific isomers for study. smolecule.comlibguides.com

A significant milestone in the field was the ability to synthesize specific isomers to compare their properties. For example, research published in the 1970s detailed multi-step syntheses for compounds like 1,4,6-trimethylnaphthalene (B1605182) to confirm their structure and properties. chemicalbook.com Over time, the focus expanded to understanding the relationship between the substitution pattern and the compound's characteristics. Researchers began investigating how the number and position of methyl groups influenced properties like UV absorption spectra. dss.go.th More recently, polymethylnaphthalenes have gained importance in geochemistry as "biomarkers" to assess the thermal maturity of crude oils and source rocks, with the relative abundance of different isomers providing clues about geological history. longdom.orgmedwinpublishers.com

Research Scope and Focus on 1,4,5-Trimethylnaphthalene

This compound is a specific isomer of trimethylnaphthalene (TMN), a class of polycyclic aromatic hydrocarbons. smolecule.comnih.gov It is a solid compound with the chemical formula C₁₃H₁₄. smolecule.com As with other TMNs, it is found in diesel fuel and crude oil and is studied in various scientific contexts. nih.govlongdom.org

Current research on this compound falls into several key areas. In geochemistry, the relative concentration of 1,4,5-TMN compared to other isomers is used as an indicator of the thermal maturity of organic matter in geological formations. researchgate.net In theoretical and computational chemistry, studies have investigated the electronic properties of all TMN isomers, including this compound, to predict their behavior, such as their potential for biodegradation. nih.gov It also serves as a model compound in organic synthesis, where its structure is used to explore chemical reactions and develop new synthetic methodologies. smolecule.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2131-41-1 | smolecule.com |

| Molecular Formula | C₁₃H₁₄ | smolecule.com |

| Molecular Weight | 170.25 g/mol | smolecule.com |

| Appearance | White crystalline solid | smolecule.com |

| Melting Point | 63 °C | stenutz.eu |

| Boiling Point | 274 °C | smolecule.com |

| IUPAC Name | This compound | smolecule.com |

| SMILES | CC1=C2C(=CC=C(C2=CC=C1)C)C | smolecule.com |

| InChI Key | FSAWRQYDMHSDRN-UHFFFAOYSA-N | smolecule.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1,4,5-trimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-9-7-8-11(3)13-10(2)5-4-6-12(9)13/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAWRQYDMHSDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C(C2=CC=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175575 | |

| Record name | 1,4,5-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-41-1 | |

| Record name | 1,4,5-Trimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5-Trimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5-trimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5-TRIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E310186658 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4,5 Trimethylnaphthalene and Isomers

Classical Approaches in Polymethylnaphthalene Synthesis

The foundational methods for synthesizing polymethylnaphthalenes, including 1,4,5-trimethylnaphthalene, have traditionally relied on established reactions that build or functionalize the naphthalene (B1677914) ring system.

Condensation Reactions in Naphthalene Ring Construction

The construction of the naphthalene skeleton often involves condensation reactions that form the fused bicyclic system. One of the most historically significant methods is the Haworth synthesis. This process typically begins with the Friedel-Crafts acylation of a benzene (B151609) derivative with succinic anhydride (B1165640), followed by a series of reduction and cyclization steps to form the second ring. nowgonggirlscollege.co.in Dehydrogenation of the resulting tetrahydronaphthalene derivative then yields the aromatic naphthalene core. nowgonggirlscollege.co.in While versatile, this method's applicability for producing specific isomers like this compound depends on the strategic selection of substituted starting materials to direct the final methylation pattern.

Another classical approach involves the Diels-Alder reaction, a powerful tool for forming six-membered rings. smolecule.com This cycloaddition reaction between a suitable diene and a dienophile can be employed to construct the second ring onto a pre-existing benzene ring, leading to a substituted naphthalene after subsequent aromatization. smolecule.comnowgonggirlscollege.co.in The regiochemistry of the Diels-Alder reaction is crucial for controlling the substitution pattern of the final product.

Alkylation and Acylation Strategies for Methylation

Direct methylation of the naphthalene ring is a common strategy, primarily achieved through Friedel-Crafts alkylation and acylation reactions. iitk.ac.in Friedel-Crafts alkylation involves the reaction of naphthalene with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). iitk.ac.inpw.live However, this method is often plagued by issues of polyalkylation and carbocation rearrangements, leading to a mixture of isomers and making the isolation of a specific trimethylated product like this compound challenging. pw.live

Friedel-Crafts acylation, followed by reduction, offers a more controlled route to alkylated naphthalenes. wikipedia.org The acylation reaction, using an acyl halide or anhydride, is less prone to polysubstitution and rearrangement. The resulting ketone can then be reduced to the corresponding alkyl group via methods like the Clemmensen or Wolff-Kishner reduction. wikipedia.org The regioselectivity of Friedel-Crafts reactions on naphthalene is highly dependent on reaction conditions, including the solvent and temperature. stackexchange.comrsc.org For instance, acetylation in certain solvents can favor the formation of the α-isomer, while different conditions might lead to the β-isomer. stackexchange.comrsc.org This variability can be exploited to a certain extent to direct the position of the incoming methyl group.

Contemporary and Optimized Synthetic Routes to this compound

Modern synthetic chemistry has focused on developing more efficient and selective methods for the synthesis of specific polymethylnaphthalenes, moving beyond the limitations of classical approaches.

Multi-Step Synthetic Sequences and Catalytic Processes

Contemporary syntheses of this compound often involve multi-step sequences that allow for precise control over the placement of each methyl group. chemicalbook.comscribd.com These sequences may combine classical reactions with modern catalytic methods. For example, a synthesis might start with a pre-functionalized naphthalene derivative and introduce the methyl groups sequentially using a combination of protection, activation, and methylation steps.

The use of advanced catalysts has significantly improved the efficiency and selectivity of alkylation reactions. Zeolites and other solid acid catalysts are increasingly employed as environmentally friendlier alternatives to traditional Lewis acids in Friedel-Crafts type reactions. dicp.ac.cnscielo.br These catalysts can offer shape-selectivity, favoring the formation of specific isomers based on the size and geometry of their pores. dicp.ac.cn For instance, the methylation of naphthalene with methanol (B129727) over certain zeolites has been studied for the selective synthesis of dimethylnaphthalenes, a step that could be adapted and extended for the synthesis of trimethylnaphthalenes. scielo.br Continuous-flow microreaction systems using ionic liquids as catalysts have also shown promise for the efficient production of alkylated naphthalenes, offering high yields and better control over reaction parameters. rsc.orgrsc.org

Retrosynthetic Analysis in this compound Synthesis

Retrosynthetic analysis is a powerful strategy for designing a logical pathway to a target molecule like this compound. msu.eduyoutube.comnumberanalytics.com This approach involves mentally breaking down the target molecule into simpler, commercially available or easily synthesizable precursors.

For this compound, a retrosynthetic analysis might suggest disconnecting the methyl groups to identify potential methylation strategies on a naphthalene or a precursor ring system. msu.edu Alternatively, the naphthalene ring itself could be disconnected, leading back to simpler aromatic and aliphatic building blocks. libguides.com For example, one could envision a disconnection that breaks the naphthalene ring into a substituted benzene derivative and a four-carbon fragment, which could be joined via a Friedel-Crafts acylation followed by cyclization. libguides.com This systematic approach allows for the exploration of various synthetic routes and the identification of the most efficient and practical pathway.

Exploration of Novel Synthetic Pathways for Alkylated Naphthalenes

The quest for novel and more efficient synthetic methods for alkylated naphthalenes, including this compound, is an active area of research. These efforts are driven by the need for greener, more atom-economical, and highly selective processes.

One emerging area is the use of transition metal-catalyzed cross-coupling reactions. These reactions allow for the precise formation of carbon-carbon bonds, offering a high degree of control over the regiochemistry of alkyl group introduction. While not yet widely reported specifically for this compound, these methods hold significant potential for its targeted synthesis.

Another innovative approach involves the electrophilic cyclization of specifically designed alkyne precursors. nih.gov This methodology allows for the regioselective synthesis of polysubstituted naphthalenes under mild conditions. By carefully designing the starting arene-containing propargylic alcohol, it is possible to control the final substitution pattern of the naphthalene product. nih.gov The development of novel catalysts and reaction conditions continues to expand the toolkit available to organic chemists for the synthesis of complex molecules like this compound. jmchemsci.comcapes.gov.br

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| 2,6-Dimethylnaphthalene |

| Aluminum chloride |

| Naphthalene |

| Succinic anhydride |

Interactive Data Table: Synthetic Approaches to Alkylated Naphthalenes

| Synthetic Approach | Key Features | Advantages | Disadvantages |

| Haworth Synthesis | Multi-step process involving Friedel-Crafts acylation, reduction, cyclization, and dehydrogenation. nowgonggirlscollege.co.in | Versatile for building the naphthalene core. nowgonggirlscollege.co.in | Can be lengthy and may require harsh conditions. |

| Diels-Alder Reaction | [4+2] cycloaddition to form the second ring. smolecule.com | Powerful for ring formation with predictable stereochemistry. | Requires specific diene and dienophile precursors. |

| Friedel-Crafts Alkylation | Direct alkylation using an alkyl halide and a Lewis acid catalyst. iitk.ac.in | A direct method for introducing alkyl groups. | Prone to polyalkylation and rearrangements. pw.live |

| Friedel-Crafts Acylation/Reduction | Acylation followed by reduction of the ketone. wikipedia.org | More controlled than direct alkylation, avoids rearrangements. wikipedia.org | A two-step process to introduce the alkyl group. |

| Zeolite-Catalyzed Alkylation | Use of solid acid catalysts like zeolites. dicp.ac.cnscielo.br | Environmentally friendlier, potential for shape-selectivity. dicp.ac.cn | Catalyst activity and selectivity can be substrate-dependent. |

| Ionic Liquid-Catalyzed Alkylation | Alkylation in continuous-flow systems with ionic liquids. rsc.org | High yields, excellent control over reaction parameters. rsc.org | Requires specialized equipment. |

| Electrophilic Cyclization | Cyclization of arene-containing propargylic alcohols. nih.gov | Mild reaction conditions, good regioselectivity. nih.gov | Requires synthesis of specific precursors. |

Chemical Reactivity and Mechanistic Investigations of 1,4,5 Trimethylnaphthalene

Electrophilic Aromatic Substitution Reactions of 1,4,5-Trimethylnaphthalene

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like this compound. smolecule.com The introduction of a new substituent is directed by the existing methyl groups, which influence both the rate of reaction and the position of attack.

The directing effects of substituents in electrophilic aromatic substitution are crucial for predicting reaction outcomes. Methyl groups are classified as activating, ortho-, para-directing groups. youtube.com This is due to their electron-donating nature through an inductive effect, which stabilizes the positively charged intermediate formed during the reaction. youtube.comaskthenerd.com

In this compound, one ring is fully substituted at the alpha-positions (C1 and C4) and the peri-position (C5), leaving the other ring available for electrophilic attack at positions C2, C3, C6, C7, and C8. The combined electronic effects of the three methyl groups and the inherent reactivity of the naphthalene (B1677914) core determine the most favorable position for substitution.

Activation: The methyl groups at C1, C4, and C5 all donate electron density to the naphthalene system, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted naphthalene.

Directing Effects: The C1-methyl and C4-methyl groups strongly activate the C2 and C3 positions. The C5-methyl group primarily activates the C6 and C8 positions. The C7 position is the least activated, being meta to the C5-methyl group and further away from the C1 and C4 methyls.

Steric Hindrance: While electronically activated, the C8 position is subject to significant steric hindrance due to its proximity to the peri-methyl group at C5. This steric clash can inhibit the approach of an electrophile.

Considering these factors, electrophilic attack is most likely to occur on the unsubstituted ring. The positions C2, C3, and C6 are the most probable sites for substitution, with the precise outcome often depending on the specific electrophile and reaction conditions. For instance, in the Gattermann-Koch formylation of 1-methylnaphthalene, the regioselectivity can be dramatically altered by the acidity of the reaction medium, which influences the nature of the electrophile and the protonation state of the naphthalene itself.

| Position | Electronic Activation | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C2 | High (ortho to C1, meta to C4) | Low | High |

| C3 | High (meta to C1, ortho to C4) | Low | High |

| C6 | High (ortho to C5) | Moderate | High |

| C7 | Low (meta to C5) | Low | Low |

| C8 | High (para to C5) | High (peri interaction with C4) | Low to Moderate |

The mechanism for electrophilic aromatic substitution universally proceeds through a two-step process involving a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orgutexas.edu

Formation of the Arenium Ion: The reaction is initiated by the attack of the aromatic π-electron system on a strong electrophile (E⁺). utexas.edu This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. The result is the formation of a carbocation intermediate where the positive charge is delocalized across the ring system through resonance. askthenerd.comwikipedia.org

Deprotonation to Restore Aromaticity: A weak base present in the reaction mixture abstracts a proton from the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.com This is a fast step that restores the stable aromatic π-system, yielding the final substituted product. utexas.edu

The stability of the intermediate arenium ion is key to determining the regioselectivity. askthenerd.com For this compound, attack at positions that allow the positive charge to be delocalized onto the carbons bearing the methyl groups are favored. When an electrophile attacks at the C2, C3, or C6 positions, the resulting resonance structures include tertiary carbocations, which are stabilized by the inductive effect of the adjacent methyl groups. This lowers the activation energy for the formation of these intermediates compared to attack at other positions, such as C7. youtube.comaskthenerd.com

Regioselectivity in Methylnaphthalene Functionalization

Oxidative Transformations of this compound

The fused ring system and alkyl substituents of this compound make it susceptible to various oxidative reactions, including photo-oxygenation and microbial degradation.

In the presence of light and a photosensitizer (e.g., methylene (B1212753) blue), this compound reacts with singlet oxygen (¹O₂) in a [4+2] cycloaddition reaction. smolecule.comresearchgate.net This reaction, known as photo-oxygenation, results in the formation of a stable 1,4-endoperoxide, specifically this compound-1,4-endoperoxide. researchgate.netgoogle.comresearchgate.net

The endoperoxide is a thermally labile compound that can store and release singlet oxygen. google.com Upon heating, it undergoes a retro-Diels-Alder reaction, decomposing to regenerate the parent this compound and release singlet oxygen. google.com The stability of these alkyl-naphthalene endoperoxides varies, with research indicating that steric factors significantly influence their thermal stability. acs.org The rate of decomposition for this compound-1,4-endoperoxide has been determined to be first-order.

| Parameter | Value | Conditions |

|---|---|---|

| Half-life (t½) | 34.5 hours | 34.6 °C in solution |

| Half-life (t½) | 290 hours | 25 °C in CDCl₃ |

| Rate Constant (k) | 4.9 x 10⁻⁵ s⁻¹ | 34.6 °C in solution |

Microbial degradation is a key process for the environmental transformation of polycyclic aromatic hydrocarbons (PAHs), including alkylated naphthalenes. nih.gov Studies on various bacterial strains, such as Sphingomonas paucimobilis, have revealed that enzymes with relaxed substrate specificity can initiate metabolism through two primary oxidative pathways. researchgate.net

Methyl Group Monoxygenation: This pathway involves the initial hydroxylation of one of the methyl groups, which is subsequently oxidized to a carboxylic acid. researchgate.net This route is common for congeners that have methyl groups on different rings. researchgate.net Further degradation proceeds through ring fission.

Ring Dioxygenation: This pathway involves the direct enzymatic attack on the aromatic ring, typically the unsubstituted one, to form a cis-dihydrodiol. researchgate.netunesp.br This intermediate is then channeled into primary ring fission pathways, often leading to the formation of substituted salicylates. researchgate.net This is the preferred initial reaction when two methyl groups are present on the same ring. researchgate.net

Research on various dimethyl- and trimethylnaphthalene isomers has shown that the specific substitution pattern dictates which pathway is favored. researchgate.netnih.gov For example, with 2,3,6-trimethylnaphthalene (B1294624), methyl hydroxylation is the first step, whereas with dimethylnaphthalenes having both methyls on one ring, dioxygenation of the unsubstituted ring occurs first. researchgate.net These findings suggest that this compound could potentially be degraded via either pathway, with the initial attack likely occurring on the unsubstituted ring or one of the methyl groups.

Photo-oxygenation and Endoperoxide Formation

Derivatization Strategies for this compound

This compound serves as a building block for the synthesis of more complex molecules. smolecule.com Its chemical structure allows for a variety of transformations targeting either the aromatic rings or the methyl substituents.

One common strategy involves the partial reduction of the naphthalene core. For example, catalytic hydrogenation can reduce the unsubstituted ring to yield a tetralin derivative. This approach was used in the synthesis of 1,4,6-trimethylnaphthalene (B1605182), where a tetralone intermediate was key. chemicalbook.com Such tetralones are versatile synthons that can undergo a wide range of subsequent reactions.

Another approach is the direct functionalization of the aromatic ring via the electrophilic substitution reactions discussed previously (Section 3.1). Introducing functional groups like nitro or acyl groups opens up a vast number of synthetic possibilities for creating derivatives. For instance, a nitrated derivative could be reduced to an amine, which could then be converted into a wide array of other functionalities via diazonium salts.

Finally, the methyl groups themselves can be sites for derivatization. Under free-radical conditions, such as with N-bromosuccinimide (NBS) and a radical initiator, bromination can occur at the benzylic position of a methyl group. Side-chain nitration has also been observed in polymethylnaphthalenes, particularly when both the 1- and 4-positions are occupied by methyl groups. kyoto-u.ac.jp These functionalized side chains can then participate in further synthetic transformations.

Functionalization for Material Precursors

The unique arrangement of methyl groups on the this compound scaffold significantly influences its chemical reactivity, making it a target for functionalization reactions aimed at producing precursors for advanced materials. smolecule.com The electron-rich aromatic system, activated by the methyl substituents, is particularly susceptible to oxidative reactions, most notably photooxidation to form endoperoxides. This transformation represents a key pathway to valuable chemical intermediates. thieme-connect.deresearchgate.net

Research has demonstrated that this compound readily reacts with singlet oxygen (¹O₂) in dye-sensitized photooxygenation reactions. researchgate.net This process involves a [4+2] cycloaddition of singlet oxygen across the 1,4-positions of the naphthalene ring, yielding the corresponding 1,4-endoperoxide, This compound 1,4-endoperoxide . thieme-connect.dechemsrc.com Studies have shown that while the electron density of the aromatic system is a primary determinant in the formation of the endoperoxide, steric factors play a crucial role in the stability of the resulting product. acs.org

The synthesis of this endoperoxide is typically achieved by irradiating a solution of this compound and a photosensitizer, such as methylene blue, in a suitable solvent while bubbling oxygen through the mixture. thieme-connect.de The endoperoxide can then be isolated for further use. These endoperoxides are recognized as valuable precursors for synthesizing polyhydroxylated compounds and can also serve as chemical sources for singlet oxygen, releasing it under mild thermal conditions. thieme-connect.deresearchgate.net

An advanced functionalization method involves the "dark-singlet oxidation" of this compound within a three-liquid-phase microemulsion. acs.org This technique utilizes catalytic surfactants and confines the reaction to the interface between phases, which can enhance reaction rates and selectivity. Such controlled functionalization methods are crucial for developing specialized materials where precise molecular architecture is required. acs.org The ability to introduce an oxygen-based functional group in a controlled manner positions this compound as a versatile building block for creating complex molecules with potential applications in materials science. smolecule.com

Interactive Data Table: Photooxidation of this compound

| Parameter | Description | Finding | Reference |

| Reactant | This compound | Serves as the substrate for photooxidation. | researchgate.net |

| Reagent | Singlet Oxygen (¹O₂) | Reacts in a [4+2] cycloaddition. | thieme-connect.de |

| Product | This compound 1,4-endoperoxide | A bridged bicyclic peroxide intermediate. | thieme-connect.dechemsrc.com |

| Reaction Type | Dye-sensitized photooxygenation | A common method for generating singlet oxygen. | researchgate.net |

| Typical Conditions | Methylene blue sensitizer (B1316253) in CH₂Cl₂ at 15 °C. | Oxygen uptake is rapid under these conditions. | thieme-connect.de |

| Mechanistic Factor | Steric Effects | Influences the stability of the endoperoxide product. | acs.org |

| Precursor Use | Synthesis of polyhydroxylated compounds. | Endoperoxides are key intermediates for further synthesis. | thieme-connect.de |

Synthesis of Related Trimethylnaphthalene Analogs

The synthesis of analogs of this compound, including other isomers and functionalized derivatives, relies on established and adaptable methods in organic chemistry. These synthetic routes allow for the creation of a diverse range of naphthalene-based structures for various research applications.

General strategies for synthesizing the trimethylnaphthalene core include:

Friedel-Crafts Alkylation/Acylation : This classic method involves the reaction of a less substituted naphthalene or a substituted benzene (B151609) precursor with an alkylating or acylating agent in the presence of a Lewis acid catalyst. smolecule.com For instance, a retrosynthetic analysis for the related isomer 1,4,6-trimethylnaphthalene suggests that Friedel-Crafts acylation of p-xylene (B151628) is a viable pathway for constructing the second ring. libguides.com

Methylation of Naphthalene : Direct methylation of naphthalene using reagents like methyl iodide can yield a mixture of methylated products, from which specific isomers can be isolated. smolecule.com

Diels-Alder Reaction : A [4+2] cycloaddition between a suitable diene and a dienophile can be employed to construct the bicyclic naphthalene system with desired substituents. smolecule.com

More targeted syntheses have been developed to produce specific functionalized analogs. A comprehensive approach to creating naphthalenetricarboxylic acids involves the direct oxidation of the corresponding trimethylnaphthalene isomers using strong oxidizing agents like aqueous sodium bichromate or potassium ferricyanide. oup.com This demonstrates that the methyl groups of this compound can be converted into carboxylic acid functionalities, yielding a highly functionalized analog.

Furthermore, synthetic strategies for other trimethylnaphthalene isomers can often be adapted. The synthesis of 1,4,6-trimethylnaphthalene has been documented via a multi-step sequence involving hydrogenation of a precursor followed by cyclization using polyphosphoric acid. chemicalbook.com Other methodologies, such as those starting from substituted 1-methoxybenzocyclobutenes, provide pathways to functionalized naphthalenes that can be considered structural analogs. nih.gov The synthesis of these varied analogs is crucial for structure-activity relationship studies and for exploring the properties of the broader class of trimethyl-substituted naphthalenes.

Interactive Data Table: Synthetic Strategies for Trimethylnaphthalene Analogs

| Synthetic Method | Description | Application Example | Reference |

| Friedel-Crafts Reaction | Acylation or alkylation to build the carbon skeleton. | A common strategy for attaching rings and side chains to aromatic precursors like p-xylene. | smolecule.comlibguides.com |

| Oxidation of Methyl Groups | Conversion of methyl groups to carboxylic acids. | Synthesis of all fourteen naphthalenetricarboxylic acid isomers from trimethylnaphthalene precursors. | oup.com |

| Multi-step Cyclization | Building the naphthalene ring from acyclic or monocyclic precursors. | Synthesis of 1,4,6-trimethylnaphthalene involving hydrogenation and acid-catalyzed cyclization. | chemicalbook.com |

| Grignard Carboxylation | Reaction of a brominated naphthalene with CO₂. | Used to create dimethylnaphthoic acids, which are then oxidized to tricarboxylic acids. | oup.com |

Advanced Analytical Methodologies for 1,4,5 Trimethylnaphthalene Detection and Characterization

Chromatographic Techniques in Trimethylnaphthalene Analysis

Chromatographic methods are fundamental in the separation and analysis of complex mixtures containing polymethylnaphthalenes (PMNs), such as 1,4,5-trimethylnaphthalene. These techniques are essential for isolating the target analyte from a matrix of structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including trimethylnaphthalene (TMN) isomers. chromatographyonline.com The separation in the gas chromatograph is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase, while the mass spectrometer provides identification based on the mass-to-charge ratio (m/z) of the ionized molecules and their fragmentation patterns. nist.gov

The primary challenge in analyzing TMNs is the differentiation of its various isomers, which have the identical molecular weight (170.26 g/mol ) and often produce very similar mass spectra under standard electron ionization (EI). montclair.edunih.gov Therefore, successful differentiation relies heavily on the chromatographic separation achieved by the GC column. The retention time of a compound is dependent on several factors, including the type of GC column (stationary phase, film thickness, length), the carrier gas flow rate, and the temperature program. researchgate.net

In the analysis of complex mixtures like petroleum extracts or pyrolyzates, specific m/z values are monitored to create mass chromatograms that highlight compounds of interest. For trimethylnaphthalenes, the molecular ion at m/z 170 is typically used. montclair.edu Research on vitrinite pyrolyzates has shown that the relative abundance of different TMN isomers, as determined by their peak areas in the m/z 170 mass chromatogram, can vary with the thermal maturity of the source material. For instance, the 1,3,7-, 1,3,6-, and 2,3,6-trimethyl isomers have been observed to be favored at higher thermal ranks. montclair.edu

For unambiguous identification of isomers like this compound, it is often necessary to use authentic chemical standards for comparison of retention times. researchgate.net Alternatively, the use of Kovats retention indices, which normalizes retention times relative to a series of n-alkanes, can aid in identification by comparing experimental values to those in established databases. researchgate.net

Table 1: Example GC-MS Parameters for Trimethylnaphthalene Analysis This table represents a typical set of conditions and may vary based on the specific application and instrumentation.

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5MS) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Temperature Program | Initial 50-60°C, ramp at 7-8°C/min to 300°C, hold |

| Injector | Split/Splitless, 250°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 35-750 |

Source: Adapted from various sources discussing GC-MS analysis of organic compounds. chromatographyonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is another key separation technique applicable to the analysis of polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives. nih.govbiomedpharmajournal.org Unlike GC, HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, making it suitable for a wide range of analytes, including those that are less volatile or thermally labile. bjbms.org

Developing an HPLC method for this compound involves several critical steps:

Column Selection: Reversed-phase (RP) chromatography is the most common mode for PAH analysis. A C18 (octadecylsilyl) bonded silica column is a typical choice, offering effective separation based on hydrophobicity. pensoft.net

Mobile Phase Selection: The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). pensoft.net An isocratic elution (constant mobile phase composition) may be sufficient for simple mixtures, while a gradient elution (changing composition over time) is necessary for complex samples containing compounds with a wide range of polarities. researchgate.net

Detector Selection: A UV/VIS detector is versatile, but for enhanced selectivity and sensitivity for aromatic compounds like naphthalenes, a fluorescence detector (FLD) is often preferred. nih.govfda.gov A diode-array detector (DAD) can also be used to acquire full UV spectra for peak identification and purity assessment. nih.gov

Optimization: The method is optimized by adjusting the mobile phase composition, flow rate, and temperature to achieve the desired resolution between this compound and other co-eluting compounds, particularly other TMN isomers.

While specific HPLC methods exclusively for this compound are not extensively detailed in readily available literature, the principles for separating PAHs are well-established. fda.gov The goal is to manipulate the mobile phase polarity to control the retention time, ensuring that isomers are sufficiently resolved for accurate quantification. bjbms.org

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopy provides information about the molecular structure and concentration of an analyte through its interaction with electromagnetic radiation.

Advanced Mass Spectrometry Applications

Beyond its use as a detector for GC, mass spectrometry encompasses advanced techniques that provide deeper structural insights. chromatographyonline.com For compounds like this compound, where standard MS struggles with isomer differentiation, these methods are invaluable.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide highly accurate mass measurements. chromatographyonline.comnih.gov This allows for the determination of the elemental formula of an analyte with high confidence, distinguishing it from other compounds that may have the same nominal mass but a different exact mass. nist.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS, a precursor ion (e.g., the molecular ion of trimethylnaphthalene at m/z 170) is selected by the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions (daughter ions) are analyzed by a second mass analyzer. nist.gov Since isomers can exhibit different fragmentation patterns, MS/MS can provide an additional dimension of data for structural confirmation and differentiation without relying solely on chromatographic separation. mdpi.com

These advanced MS techniques can be coupled with separation methods like GC or HPLC to create powerful analytical platforms (e.g., GC-HRMS) capable of characterizing complex mixtures of polymethylnaphthalenes. nih.govmdpi.com

Vibrational and Electronic Spectroscopy in Polymethylnaphthalene Characterization

Vibrational and electronic spectroscopy probe the quantized vibrational and electronic energy levels of a molecule.

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. libretexts.org These techniques are highly sensitive to molecular structure, providing a unique "fingerprint" for a compound. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict and assign the vibrational frequencies for trimethylnaphthalene isomers. researchgate.net For polymethylnaphthalenes, key diagnostic bands include the aromatic C–H out-of-plane bending vibrations (around 800 cm⁻¹) and the symmetric and asymmetric C–H stretching vibrations of the methyl groups (around 2900 cm⁻¹). researchgate.net These characteristic bands can help identify the presence of specific DMNs or TMNs in a mixture. researchgate.net

Electronic Spectroscopy (UV-Vis): Electronic spectroscopy involves transitions between electronic states of a molecule upon absorption of UV or visible light. iitk.ac.in These transitions are often accompanied by vibrational transitions, which can result in a broad spectrum with some vibrational fine structure. pitt.educaltech.edu The position and shape of the absorption bands are characteristic of the chromophore, which for this compound is the substituted naphthalene (B1677914) ring system. Changes in the position and number of methyl groups on the naphthalene core will influence the electronic structure and thus the resulting UV-Vis spectrum.

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. retsch.com It relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. researchgate.net Since this compound is a solid at room temperature, it is amenable to analysis by XRD, provided a suitable single crystal can be grown. tcichemicals.com

The analysis of a single crystal of this compound would yield precise information, including:

The dimensions of the unit cell (the basic repeating unit of the crystal).

The crystal system and space group, which describe the symmetry of the crystal.

The exact positions of all carbon and hydrogen atoms within the unit cell.

Bond lengths, bond angles, and intermolecular interactions.

For polycrystalline (powder) samples, powder X-ray diffraction (PXRD) is used. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a characteristic fingerprint of the crystalline phase. retsch.com This can be used for phase identification by matching the experimental pattern to simulated patterns from single-crystal data or reference databases. researchgate.net While specific crystal structure data for this compound is not widely published, XRD remains the principal methodology for its solid-state structural characterization.

Chemometric Applications in Complex Mixture Analysis of Trimethylnaphthalenes

Chemometrics employs multivariate statistical methods to extract meaningful information from complex chemical data, which is particularly useful in the analysis of environmental samples where pollutants like trimethylnaphthalenes exist as part of intricate mixtures. researchgate.netdmu.dk The analysis of polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives in matrices such as sediments, water, or atmospheric particulate matter often presents challenges due to the co-elution of isomers and matrix interferences. nih.govmdpi.com Chemometric techniques, when coupled with analytical instrumentation, can overcome these challenges by mathematically separating signal contributions, even from overlapping chromatographic peaks. mdpi.com

The combination of chemometrics and analytical methods like high-performance liquid chromatography with a diode array detector (HPLC-DAD) or gas chromatography-mass spectrometry (GC-MS) enhances the accuracy and reliability of quantification and source apportionment of PAHs. nih.govmdpi.com For instance, techniques such as principal component analysis (PCA) and multiple linear regression have been successfully used to cluster and discriminate contamination levels in aquaculture sediments and to apportion the sources of PAHs to vehicle emissions, oil combustion, and biomass combustion. nih.gov

A significant application of chemometrics in the context of trimethylnaphthalenes is the resolution of complex chromatographic data. In comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC–TOFMS), which is a powerful technique for analyzing complex mixtures like crude oil, co-elution of isomers can still occur. researchgate.net Multivariate curve resolution-alternating least squares (MCR–ALS) is a chemometric method that has been effectively used to resolve such issues. MCR-ALS can deconvolve complex data sets, allowing for the simultaneous resolution, identification, and quantification of target compounds. researchgate.net One study demonstrated the power of MCR-ALS in resolving co-eluting 2,3,5-trimethylnaphthalene and 2,3,6-trimethylnaphthalene (B1294624) in a crude oil sample, confirming its utility as a reliable tool for the analysis of complex samples and enhancing the resolving power of multidimensional chromatographic techniques. researchgate.net

These chemometric approaches are vital for moving beyond simple quantification to a more profound understanding of contaminant sources and their environmental fate. researchgate.netdmu.dk

Table 1: Chemometric Techniques in the Analysis of Polycyclic Aromatic Hydrocarbons (PAHs)

| Chemometric Technique | Analytical Method(s) | Application | Key Findings | Reference(s) |

|---|---|---|---|---|

| Principal Component Analysis (PCA) & Multiple Linear Regression (MLR) | Gas Chromatography-Mass Spectrometry (GC-MS) | Source apportionment of PAHs in aquaculture sediments. | Identified three main sources: vehicle emissions (54%), oil combustion (37%), and biomass combustion (9%). | nih.gov |

| Second-Order Calibration (e.g., ATLD algorithm) | High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD) | Rapid quantification of PAHs in PM10 air particles without extensive sample cleanup. | Enabled extraction of analyte profiles from overlapping peaks, allowing for precise quantification. | mdpi.com |

| Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) | Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC–TOFMS) | Resolution, identification, and quantification of co-eluting isomers in complex mixtures. | Successfully resolved and quantified 2,3,5-trimethylnaphthalene in a crude oil sample despite chromatographic overlap. | researchgate.net |

| Factorial Design | Headspace Solid-Phase Microextraction (HS-SPME) / GC-MS | Optimization of extraction procedures for PAHs in produced water. | Efficiently determined optimal conditions for extraction temperature, time, and salt concentration. | researchgate.net |

Non-Targeted Analytical Methodologies for Alkylated Polycyclic Aromatic Hydrocarbons

Traditional environmental monitoring has often focused on a limited list of priority pollutants, such as the 16 PAHs listed by the U.S. Environmental Protection Agency (EPA). acs.org This targeted approach, however, overlooks a vast number of other potentially toxic polycyclic aromatic compounds (PACs), including the numerous isomers of alkylated PAHs like trimethylnaphthalenes. acs.orgacs.org Non-targeted analysis (NTA) and suspect screening analysis (SSA) have emerged as powerful strategies to identify a much broader spectrum of environmental contaminants. acs.orgnih.gov

Non-targeted screening methodologies utilize high-resolution mass spectrometry (HRMS) to collect comprehensive data on all detectable compounds in a sample, rather than just pre-selected targets. acs.orgresearchgate.net Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) and comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC–TOFMS) are particularly well-suited for NTA. acs.org A study on atmospheric particulate matter using these methods tentatively identified 386 PACs, including numerous alkylated PAHs (APAHs), highlighting the significant number of compounds missed by conventional monitoring. acs.org

These advanced methods are crucial for identifying the transformation products (TPs) of PAHs that form during environmental weathering and bioremediation. acs.orgnih.govnih.gov Such TPs can sometimes be more mobile or toxic than the parent compounds. nih.gov For example, a tiered analytical approach involving liquid chromatography-high resolution mass spectrometry (LC-HRMS) was developed to investigate polar TPs of PACs. nih.gov This approach combines target analysis, suspect screening against databases, and non-target analysis to identify known and unknown compounds, and has been used to detect carboxylated and sulfonated PACs. nih.govnih.gov

The application of NTA is expanding the known chemical space of environmental contamination. Studies have identified a wide variety of substituted, alkylated, and heteroatom-containing PAHs in various environmental matrices. acs.orgsdsu.edutandfonline.com This comprehensive characterization is essential for a more accurate assessment of pollution sources and the associated risks. acs.org

Table 2: Non-Targeted Analytical Techniques for Alkylated PAHs

| Analytical Technique | Ionization Method | Application | Key Findings | Reference(s) |

|---|---|---|---|---|

| Gas Chromatography × Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) | Electron Ionization (EI) | Non-targeted screening of PACs in atmospheric particulate matter. | Tentatively identified 386 PACs, including a wide range of alkylated PAHs not typically monitored. | acs.org |

| Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) | Atmospheric Pressure Photoionization (APPI) | Analysis of high molecular weight and alkylated PAHs in atmospheric particulate matter. | Detected a broad range of APAHs and heteroatom PAHs, demonstrating the complexity of air pollution. | acs.org |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | N/A | Identification of PAH transformation products from bioremediation. | Utilized suspect and non-target screening to tentatively identify 16 PAH transformation products, including carboxylated and sulfonated species. | acs.orgnih.gov |

| Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC/Q-TOF-MS) | Electron Ionization (EI) | Non-target screening of organic pollutants in air around metallurgical plants. | Identified 187 organic chemicals, including various alkylated PACs. | researchgate.netresearchgate.net |

Computational and Theoretical Studies on 1,4,5 Trimethylnaphthalene

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the structural and energetic properties of trimethylnaphthalenes (TMNs). researchgate.net Calculations involving full geometry optimization indicate that most TMN isomers, including 1,4,5-trimethylnaphthalene, possess a nearly planar equilibrium geometry for the naphthalene (B1677914) core. researchgate.net However, steric interactions between the methyl groups can cause slight out-of-plane distortions.

The stability of the molecule is a key parameter explored through these calculations. For instance, theoretical studies comparing different isomers have been used to determine relative energies; calculations predicted 1,3,5-trimethylnaphthalene (B13433644) to be significantly lower in energy than other C13H22 isomers. arxiv.org Large-scale computational projects have systematically calculated properties for hundreds of thousands of small organic molecules, often using methods like B3LYP/6-31G(2df,p). d-nb.inforesearchgate.net These databases can provide valuable data on optimized geometries, electronic properties, and energies of atomization for specific isomers like this compound. d-nb.inforesearchgate.net

Molecular Modeling of Reactivity and Mechanistic Pathways

Molecular modeling is crucial for understanding the chemical reactivity of this compound, particularly in electrophilic aromatic substitution (SEAr) reactions, which are common for this class of compounds. researchgate.netsemanticscholar.org Theoretical models are used to predict which positions on the naphthalene ring are most susceptible to attack by an electrophile.

A significant study on the electrophilic substitution of 25 different methyl-substituted naphthalenes, including this compound, employed a hyperconjugative-heteroatom model to calculate various reactivity indices. cdnsciencepub.com These indices, such as localization energy (Lr) and superdelocalizability (Sr), help to quantify the reactivity of each carbon atom in the aromatic system. cdnsciencepub.com For this compound, these calculations were correlated with experimental yields for chloromethylation, demonstrating the predictive power of the theoretical model. cdnsciencepub.com

| Position | Lr (Localization Energy) | Sr (Superdelocalizability) |

| 2 | 2.224 | 0.887 |

| 3 | 2.302 | 0.829 |

| 6 | 2.348 | 0.803 |

| 7 | 2.327 | 0.816 |

| 8 | 2.438 | 0.741 |

| Note: Lower Lr and higher Sr values indicate greater reactivity towards electrophiles. Data sourced from a study on electrophilic substitution in methyl-substituted naphthalenes. cdnsciencepub.com |

Further computational work using DFT at the B3LYP/cc-pVTZ level of theory has utilized the condensed electrophilic Fukui function to identify the regions most susceptible to electrophilic attack. researchgate.net This information is particularly relevant for understanding reaction mechanisms, such as the dioxigenation by naphthalene dioxigenase (NDO) enzymes during biodegradation. researchgate.net The general mechanism for SEAr reactions involves the formation of a Wheland complex, or arenium ion, as a key intermediate, the stability of which is influenced by the positions of the methyl substituents. researchgate.net

Prediction of Thermochemical Parameters using Computational Methods

Computational methods are widely used to predict the thermochemical properties of molecules, providing essential data for chemical process modeling and understanding reaction equilibria. mit.edu For alkylnaphthalenes, methods like the Benson group additivity method have been used to calculate standard gas-phase thermodynamic properties for isomer groups. nist.gov

For the C13H14 isomer group, which includes all trimethylnaphthalene isomers, thermodynamic properties such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and standard Gibbs energy of formation (ΔfG°) have been calculated. nist.gov These group-level calculations provide valuable estimates where experimental data for individual isomers are lacking. nist.gov

| Property | Value at 298.15 K | Units |

| Standard Enthalpy of Formation (ΔfH°) | 1.85 | kJ/mol |

| Standard Entropy (S°) | 3.42 | J/K mol |

| Standard Gibbs Energy of Formation (ΔfG°) | 1.76 | kJ/mol |

| Note: The values represent the average for the C13H14 alkylnaphthalene isomer group as calculated by the Benson method. nist.gov |

More advanced quantum chemical calculations, performed as part of large-scale data generation efforts, provide thermochemical data for specific molecules. nrel.govd-nb.info Methods such as G4MP2 and M06-2X/def2-TZVP are employed to compute enthalpies and Gibbs free energies of atomization with high accuracy. nrel.govd-nb.info These calculations are crucial for developing detailed kinetic models for complex chemical systems like pyrolysis. mit.eduresearchgate.net

Structure-Reactivity Relationships from Theoretical Perspectives

A central goal of theoretical chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. For alkylnaphthalenes, the number and position of the methyl groups directly influence the electronic structure of the aromatic system, thereby dictating its reactivity. researchgate.net

Theoretical studies have successfully correlated calculated reactivity indices with experimental outcomes. For example, the calculated localization energies and superdelocalizabilities for this compound align well with the observed product distribution in chloromethylation reactions, confirming that the substitution pattern governs the reaction's regioselectivity. cdnsciencepub.com

Furthermore, concepts like aromaticity, quantified by calculations of nucleus-independent chemical shifts (NICS), provide a deeper understanding of reactivity. researchgate.net The stability of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for many chemical reactions, is influenced by effects such as π-σ hyperconjugation between the aromatic system and the methyl groups. researchgate.net These theoretical perspectives are essential for explaining why different isomers exhibit different reaction kinetics and for predicting the behavior of related compounds. researchgate.netresearchgate.net

Geochemical and Environmental Occurrence of 1,4,5 Trimethylnaphthalene

Distribution and Origin of Trimethylnaphthalenes in Geologic Samples

Trimethylnaphthalenes (TMNs), including the isomer 1,4,5-trimethylnaphthalene, are significant components of the aromatic hydrocarbon fraction in crude oils and ancient sediments. geoscienceworld.orgscilit.com Their distribution and relative abundances provide valuable information for characterizing hydrocarbon source rocks and understanding petroleum geochemistry.

The analysis of trimethylnaphthalene isomers is a key tool in the characterization of hydrocarbon source rocks. The relative concentrations of different TMN isomers can indicate the type of organic matter input and the depositional environment. For instance, high concentrations of 1,2,5- and 1,2,7-trimethylnaphthalene (B14753474) have been linked to the aromatization and cleavage of β-amyrin from angiosperms, suggesting a significant contribution from higher plants. scielo.org.co

In a study of the Cretaceous Orange Basin, trimethylnaphthalene was found to be the most abundant of the naphthalene (B1677914) series, indicating a strong input of marine organic matter. geoscienceworld.org Similarly, in the Campano-Maastrichtian Mamu Formation in southeastern Nigeria, the high abundance of dimethyl- and trimethyl-isomers points to organic matter derived mainly from higher plants. scielo.org.co The presence of specific isomers, such as enhanced concentrations of 1,2,5-trimethylnaphthalene (B1617073) compared to 1,2,7-trimethylnaphthalene, can be characteristic of mature rocks. geoscienceworld.orgscielo.org.co

The distribution of TMNs can also be influenced by the lithology of the source rock, with marine crude oils generally showing higher relative contents of alkylated PAHs compared to their parent compounds. acs.org For example, carbonate-derived oils tend to have the highest degree of alkylation. acs.org

In petroleum geochemistry, trimethylnaphthalenes serve as important biomarkers to assess the thermal maturity of crude oils and source rocks. wiley-vch.de As organic matter undergoes thermal maturation, the distribution of TMN isomers changes in a predictable manner. Ratios based on the relative abundance of thermally more stable isomers to less stable ones are used as maturity indicators. gfz-potsdam.deresearchgate.net For example, the Trimethylnaphthalene Ratio (TMNr) is a commonly used parameter. researchgate.net

Studies have shown that the distribution patterns of naphthalenes and phenanthrenes are strongly controlled by the thermal maturity of the organic matter. geoscienceworld.org Enhanced concentrations of 1,2,5-trimethylnaphthalene relative to 1,2,7-trimethylnaphthalene are considered typical of mature oils. scielo.org.co In some Egyptian crude oils, the ratios of β- to α-substituted isomers of alkylnaphthalenes were used to infer higher thermal maturity. researchgate.netlongdom.orglongdom.org

It is important to note that biodegradation can alter the distribution of TMNs, potentially affecting the validity of maturity parameters based on their isomers. earth-science.net Thermodynamically stable structures can be more susceptible to bacterial attack than unstable ones. earth-science.net

Table 1: Application of Trimethylnaphthalene Isomers in Geochemical Studies

| Application Area | Key Indicator | Geochemical Significance |

| Source Rock Characterization | High 1,2,5- & 1,2,7-TMN | Input from higher plants (angiosperms). scielo.org.co |

| Abundance of TMNs | Can indicate marine or terrestrial organic matter input. geoscienceworld.orgscielo.org.co | |

| Petroleum Maturity | Enhanced 1,2,5-TMN vs. 1,2,7-TMN | Characteristic of mature oils. geoscienceworld.orgscielo.org.co |

| Trimethylnaphthalene Ratio (TMNr) | Assesses thermal maturity based on isomer stability. researchgate.net | |

| β- to α-substituted isomer ratios | Indicates higher thermal maturity. researchgate.netlongdom.orglongdom.org | |

| Depositional Environment | Alkylation degree of PAHs | Can vary with source rock lithology (e.g., carbonate vs. shale). acs.org |

Hydrocarbon Source Rock Characterization

Analytical Approaches for Environmental Monitoring of Trimethylnaphthalenes

The detection and quantification of trimethylnaphthalenes in environmental and geologic samples require sophisticated analytical techniques due to the complexity of the hydrocarbon mixtures in which they are found.

The primary analytical method for the analysis of trimethylnaphthalenes is gas chromatography-mass spectrometry (GC-MS). geoscienceworld.orgscielo.org.colongdom.orgmdpi.com This technique allows for the separation of individual isomers and their confident identification based on their mass spectra. thermofisher.com

Sample preparation typically involves solvent extraction to isolate the aromatic hydrocarbon fraction from the sample matrix (e.g., rock, oil, or sediment). scielo.org.comdpi.com This is often followed by liquid chromatography to separate the extract into different compound classes, such as saturated and aromatic hydrocarbons. scielo.org.co

For environmental monitoring, methods like purge and trap GC-MS can be used for the sensitive determination of naphthalene and its derivatives in water samples. researchgate.net For screening purposes, reporter gene systems have been developed to detect the presence of planar organic compounds, including polycyclic aromatic hydrocarbons (PAHs) like trimethylnaphthalenes, in solvent extracts of various environmental samples. epa.gov

The selection of specific ions for monitoring in GC-MS (Selected Ion Monitoring, SIM) can enhance the sensitivity and selectivity for target compounds like trimethylnaphthalenes (m/z 170). longdom.orglongdom.org

Table 2: Analytical Methods for Trimethylnaphthalene Analysis

| Analytical Technique | Sample Type | Purpose | Key Features |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Crude oil, source rock extracts, sediment | Identification and quantification of isomers, maturity assessment. geoscienceworld.orgscielo.org.colongdom.orgmdpi.com | High resolution separation, specific mass spectral identification. thermofisher.com |

| Purge and Trap GC-MS | Water | Sensitive detection of dissolved naphthalenes. researchgate.net | Pre-concentration of volatile and semi-volatile compounds. |

| Reporter Gene System (RGS) Assay | Soil, sediment, tissue, water extracts | Screening for planar aromatic compounds. epa.gov | Detects total amount of specific compound classes. |

Polycyclic Aromatic Hydrocarbon (PAH) Profiling in Environmental Matrices

The analysis of PAH profiles, which includes the identification and quantification of individual PAH compounds like this compound, is a fundamental tool in environmental assessment. This profiling is conducted across a range of environmental matrices, including sediments, water, air, and biological tissues, to understand the extent and nature of contamination. mdpi.comcopernicus.orgnih.gov

This compound has been identified in various environmental samples, often in conjunction with other alkylated naphthalenes. For instance, it has been detected in crude oils and petroleum products, making it a useful marker for petroleum-related contamination. nih.goveurofinsus.com Studies have shown its presence in marine sediments, particularly in areas impacted by industrial and shipping activities, where it contributes to the total PAH load. windows.net

The concentration of this compound and other PAHs can vary significantly depending on the environmental setting. For example, a study of the Russian Arctic Ocean reported the mean concentrations of this compound in the gas phase, aerosol phase, and dissolved phase across different seas, as detailed in the table below. copernicus.org

Table 1: Mean Concentrations of this compound in the Russian Arctic Ocean copernicus.org

| Sea | Gas Phase (ng m⁻³) | Aerosol Phase (ng m⁻³) | Dissolved Phase (ng L⁻¹) |

| Barents Sea | 0.450 | 5.911 | 5.164 |

| Kara Sea | 0.630 | 3.426 | 3.377 |

| Laptev Sea | 0.655 | 0.481 | 0.795 |

| East Siberian Sea | 0.565 | 1.360 | 2.351 |

Furthermore, this compound has been identified in textile mill effluents, indicating its association with specific industrial processes. publications.gc.ca Its presence has also been confirmed in human breast milk through non-targeted analysis, highlighting its potential for bioaccumulation. escholarship.org In a study of surface waters in Kenya, this compound was detected alongside other naphthalene derivatives, with pyrogenic activities like biomass combustion cited as a key source. nih.gov

Source Apportionment Studies Using Alkylated Naphthalenes

Alkylated PAHs, including trimethylnaphthalenes like 1,4,5-TMN, are particularly valuable in source apportionment studies, which aim to identify the origins of PAH contamination. The distribution patterns of different isomers of alkylated naphthalenes can serve as fingerprints to distinguish between petrogenic (petroleum-derived) and pyrogenic (combustion-derived) sources. mdpi.comwindows.net

Petrogenic PAHs, originating from crude oil and its refined products, are typically characterized by a higher abundance of alkylated homologues relative to the parent PAH. mdpi.com In contrast, pyrogenic PAHs, formed during the incomplete combustion of organic materials such as wood, coal, and fossil fuels, tend to have a higher proportion of non-alkylated, higher molecular weight PAHs. mdpi.commdpi.com

The relative abundance of specific trimethylnaphthalene isomers can provide further clues about the source and maturity of the organic matter. For example, some studies have suggested that a higher relative abundance of 1,2,5- and 1,2,7-trimethylnaphthalene may indicate a significant contribution from terrestrial plant matter. nih.govscielo.org.co The isomer 1,2,5-trimethylnaphthalene, in particular, has been linked to diagenetic products of oleanane-type triterpenoids. scielo.org.co

In geochemical investigations of sedimentary rocks and crude oils, the distribution of trimethylnaphthalenes is used to assess the thermal maturity of the source rock. cup.edu.cnresearchgate.net Certain isomer ratios, such as the Trimethylnaphthalene Ratio (TNR), have been developed to correlate with other maturity parameters like vitrinite reflectance. nih.gov For instance, the dominance of thermodynamically more stable isomers is generally indicative of higher thermal maturity.

The following table presents data on the concentration of various naphthalenes, including this compound, in diesel engine particulate matter, highlighting the complexity of PAH profiles from combustion sources.

Table 2: Concentration of Selected Naphthalenes in Diesel Engine Particulate Matter Extracts

| Compound | Concentration (ng/µl) |

| 1-Methylnaphthalene | 1.5 |

| 2-Methylnaphthalene | 2.0 |

| 1,2-Dimethylnaphthalene | 0.8 |

| 1,3-Dimethylnaphthalene | 1.2 |

| 1,4-Dimethylnaphthalene (B47064) | 0.7 |

| 1,5-Dimethylnaphthalene | 0.6 |

| 1,6-Dimethylnaphthalene | 0.9 |

| 1,7-Dimethylnaphthalene | 0.5 |

| 1,8-Dimethylnaphthalene | 0.4 |

| 2,3-Dimethylnaphthalene | 0.7 |

| 2,6-Dimethylnaphthalene | 1.1 |

| 2,7-Dimethylnaphthalene | 1.0 |

| 1,2,5-Trimethylnaphthalene | 0.3 |

| 1,2,6-Trimethylnaphthalene | 0.4 |

| 1,2,7-Trimethylnaphthalene | 0.3 |

| 1,3,5-Trimethylnaphthalene (B13433644) | 0.6 |

| 1,3,6-Trimethylnaphthalene | 0.7 |

| 1,3,7-Trimethylnaphthalene | 0.8 |

| 1,4,6-Trimethylnaphthalene (B1605182) | 0.5 |

| This compound | Not specified in source |

| 2,3,6-Trimethylnaphthalene (B1294624) | 0.9 |

Source: Adapted from geochemical analysis of diesel engine particulate matter. Note that the specific concentration for this compound was not provided in the referenced table.

By analyzing the detailed isomeric distribution of trimethylnaphthalenes and other alkylated PAHs, scientists can effectively trace pollution sources, understand the geological history of fossil fuels, and assess the environmental fate of these persistent organic pollutants.

Applications of 1,4,5 Trimethylnaphthalene in Advanced Materials and Chemical Synthesis

Role as a Chemical Intermediate in Specialty Chemical Production

1,4,5-Trimethylnaphthalene serves as a valuable building block or intermediate in the synthesis of more complex organic molecules and specialty chemicals. smolecule.com Its aromatic structure and attached methyl groups allow for a variety of chemical reactions, making it a versatile precursor for molecules with potential uses in materials science, agrochemicals, and pharmaceuticals. smolecule.com Suppliers of the compound note its application as a key raw material for fine chemical intermediates, drug intermediates, and other active molecules. lookchem.com

The reactivity of the naphthalene (B1677914) core, which is susceptible to electrophilic substitution, oxidation, and reduction, allows for its transformation into a wide array of derivatives. smolecule.comijrpr.com For instance, isomers such as 2,3,6-trimethylnaphthalene (B1294624) are known to be precursors in the synthesis of various organic compounds through reactions like Friedel-Crafts alkylation and acylation.

A specific example of this compound's role as an intermediate is in the production of this compound-1,4-endoperoxide. This derivative is formed through the reaction of this compound with singlet oxygen. smolecule.com The resulting endoperoxide is a specialty chemical investigated for its ability to release oxygen upon thermal decomposition, making it a component in potential oxygen-generating biomaterials. google.com The stability and release rate of oxygen are highly dependent on the substitution pattern of the parent naphthalene, as demonstrated by the significantly longer half-life of the this compound derivative compared to other isomers. google.com

Integration into Polymeric Materials and Functional Composites

The integration of naphthalene-based structures into polymers is a known strategy for developing high-performance materials. iastate.edufraunhofer.de The rigid and thermally stable nature of the naphthalene ring can impart desirable properties to the resulting polymer. While direct studies on the integration of this compound are limited, research on its isomers and the parent naphthalene molecule provides strong indications of its potential in this area. ijrpr.com For example, 2,3,6-trimethylnaphthalene has been explored for creating advanced materials due to its thermal stability and chemical resistance, with potential applications as a polymer modifier or plasticizer.

Incorporating naphthalene units into polymer backbones is a proven method for enhancing thermal stability. Research has shown that bio-based polyesters synthesized using naphthalene dicarboxylate exhibit significantly higher glass transition temperatures and thermal stability compared to conventional polymers like poly(ethylene terephthalate) (PET). iastate.edu For instance, poly(ethylene 2,7-naphthalate) demonstrates a glass transition temperature of 121.8 °C, far exceeding that of PET, and a much higher char yield at elevated temperatures, indicating superior thermal resistance. iastate.edu This principle suggests that polymers derived from or incorporating this compound could exhibit similarly enhanced thermal properties, making them suitable for applications requiring high-performance materials.

| Polymer | Glass Transition Temperature (Tg) | Char Yield at 1000 °C (wt%) |

|---|---|---|

| Poly(ethylene terephthalate) (PET) | 67.7 °C | N/A |

| Poly(ethylene 2,7-naphthalate) (2,7 PEN) | 121.8 °C | 33.4% |

This table compares the thermal properties of a standard polymer (PET) with a naphthalene-based polyester, highlighting the significant improvement in thermal stability imparted by the naphthalene structure. iastate.edu

Naphthalene and its derivatives are actively being investigated for their potential in developing novel materials for electronics and energy storage. ijrpr.com The aromatic, electron-rich nature of these compounds makes them promising candidates for use in electrically conductive polymers and other organic electronic materials. ijrpr.comrsc.org The development of functionalized polymeric composites for optoelectronic and energy conversion applications is a rapidly growing field of materials science. mdpi.com Although specific research on this compound as a precursor for these materials is not widely documented, its fundamental structure as a polycyclic aromatic hydrocarbon aligns with the characteristics required for such applications.

Thermal Stability Enhancement in Polymerizable Systems

Application as a Solvent in Specific Organic Reaction Systems

Due to its inherent properties as a hydrocarbon, this compound can be used as a solvent in certain industrial processes and chemical formulations. smolecule.com Like its isomers, it is expected to be readily soluble in non-polar organic solvents and capable of dissolving other non-polar compounds, following the principle of "like dissolves like". solubilityofthings.com